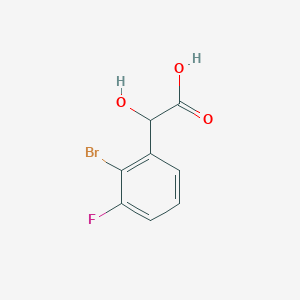
Pyrrole Propyl Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole Propyl Amine is a heterocyclic organic compound that features a five-membered ring structure with four carbon atoms and one nitrogen atom. This compound is known for its aromatic properties, which are attributed to the presence of a delocalized pi electron system. This compound is a derivative of pyrrole, where a propyl amine group is attached to the pyrrole ring. This compound is of significant interest in various fields of chemistry, biology, and industry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrole Propyl Amine can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 1,4-diketones are condensed in the presence of a catalyst to form the pyrrole ring . For the propyl amine group, alkylation of pyrrole with propyl halides in the presence of a base can be employed .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and the use of specialized reactors to control reaction conditions and optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrole Propyl Amine undergoes various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrolidines or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom’s lone pair participates in the reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidines, while substitution reactions can produce various substituted pyrrole derivatives .
Applications De Recherche Scientifique
Pyrrole Propyl Amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrrole Propyl Amine involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound with a five-membered ring structure containing one nitrogen atom.
Imidazole: Another heterocyclic compound with two nitrogen atoms in the ring, commonly found in biological molecules.
Uniqueness: Pyrrole Propyl Amine is unique due to the presence of the propyl amine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-(1H-pyrrol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,9H,1,3,5,8H2 |
Clé InChI |
ZRCAHGVDEKPRSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)



![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)




